Nutlin carboxylic acid
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Overview
Description
Preparation Methods
Nutlin carboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles and the carboxylation of organometallic intermediates . The synthesis typically begins with an organic halogen compound, and the carboxyl group eventually replaces the halogen . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Nutlin carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Nucleophilic acyl substitution reactions are common, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides and strong acids like HCl or H2SO4 for catalyzing esterification reactions . Major products formed from these reactions include esters, amides, and acid chlorides .
Scientific Research Applications
Nutlin carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
Nutlin carboxylic acid exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the tumor suppressor protein p53 . This inhibition stabilizes p53, leading to the activation of the p53 pathway in cells with wild-type p53 . The activation of p53 results in cell cycle arrest, apoptosis, or senescence, which are crucial mechanisms for cancer therapy .
Comparison with Similar Compounds
These compounds share a similar mechanism of action but differ in their potency and specificity . Nutlin-3 is the most commonly used in anti-cancer studies due to its higher efficacy . Other similar compounds include RG7112 and RG7388 (Idasanutlin), which have been developed for clinical use .
Nutlin carboxylic acid stands out due to its ability to be used in the creation of PROTACs, making it a versatile tool in both research and therapeutic applications .
Properties
Molecular Formula |
C32H32Cl2N4O6 |
---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m0/s1 |
InChI Key |
CYFZSMNCDNFMOG-XZWHSSHBSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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